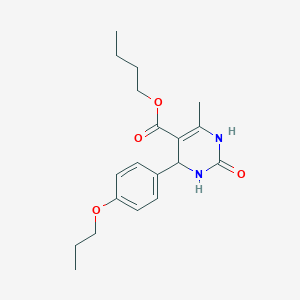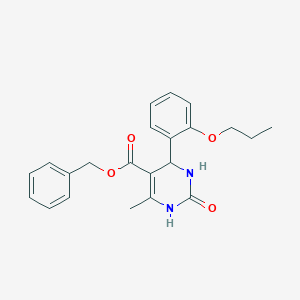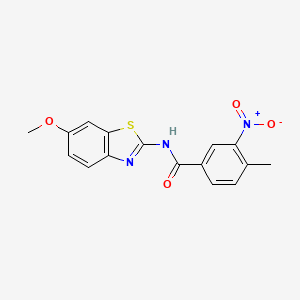![molecular formula C19H16N2O4 B11705393 (5E)-1-benzyl-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11705393.png)
(5E)-1-benzyl-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-benzyl-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a benzyl group, a methoxyphenyl group, and a diazinane trione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-benzyl-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The initial step often includes the formation of the diazinane trione core, followed by the introduction of the benzyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include benzyl chloride, methoxybenzaldehyde, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-benzyl-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(5E)-1-benzyl-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (5E)-1-benzyl-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Propriétés
Formule moléculaire |
C19H16N2O4 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(5E)-1-benzyl-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H16N2O4/c1-25-15-9-7-13(8-10-15)11-16-17(22)20-19(24)21(18(16)23)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,22,24)/b16-11+ |
Clé InChI |
AGZPIAFUAOPTCR-LFIBNONCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11705322.png)


![4,4'-[(4-Bromophenyl)methanediyl]dimorpholine](/img/structure/B11705344.png)

![2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B11705367.png)
![(5Z)-3-(3-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11705369.png)

![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]propanamide](/img/structure/B11705373.png)
![7-Hydroxy-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL benzoate](/img/structure/B11705375.png)
![[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11705377.png)
![(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11705378.png)


